L-Isoleucine ethyl ester

Description

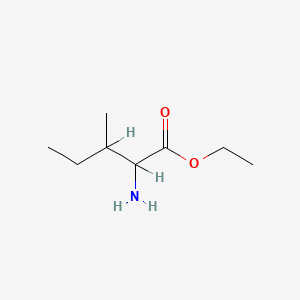

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-3-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-6(3)7(9)8(10)11-5-2/h6-7H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPWNTVICOHCML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921-74-4 | |

| Record name | Ethyl L-isoleucinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for L Isoleucine Ethyl Ester and Its Derivatives

Conventional Esterification Protocols and Yield Optimization

Conventional synthesis of L-isoleucine ethyl ester primarily relies on the Fischer-Speier esterification, a classic acid-catalyzed reaction between the amino acid and ethanol (B145695). Optimization of this method focuses on manipulating reaction conditions to maximize product yield by shifting the reaction equilibrium.

Acid-Catalyzed Esterification Approaches

The most common method for synthesizing amino acid esters involves the direct esterification of the amino acid with an alcohol in the presence of an acid catalyst. scirp.org This reaction is typically performed by refluxing a solution of the amino acid in the corresponding alcohol with a strong acid. One established procedure for the synthesis of this compound hydrochloride involves refluxing L-isoleucine in ethanolic hydrogen chloride. scielo.br The hydrogen chloride, often generated in situ or bubbled through the ethanol, serves as the catalyst. Other strong acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are also widely employed as catalysts for the esterification of amino acids. scirp.orgnih.gov The primary function of the acid catalyst is to protonate the carboxylic acid group of the amino acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used as the solvent. The product is often isolated as the hydrochloride salt, which is a stable, crystalline solid. scielo.bracs.org

Table 1: Common Acid Catalysts for Amino Acid Esterification

| Catalyst | Typical Form | Reference |

|---|---|---|

| Hydrogen Chloride (HCl) | Ethanolic HCl solution | scielo.br |

| Sulfuric Acid (H₂SO₄) | Concentrated H₂SO₄ | scirp.orgnih.gov |

Refinement of Reaction Conditions for Enhanced Efficiency

The efficiency of acid-catalyzed esterification is governed by the position of the reaction equilibrium. To enhance the yield of this compound, several reaction parameters can be refined. A critical factor is the removal of water, which is formed as a byproduct during the reaction. The continuous removal of water shifts the equilibrium to favor the product side, thereby increasing the conversion rate. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. scirp.org

Reaction temperature and time are also crucial parameters. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. For instance, prolonged reaction times or excessive temperatures can promote side reactions. scirp.org Therefore, optimizing the temperature and reaction duration is essential for maximizing the yield of the desired ester while minimizing byproducts. Studies on the synthesis of L-leucine esters, a structurally similar amino acid, have shown that careful control of these conditions is vital for achieving high yields. scirp.org For example, in the synthesis of L-leucine ethyl ester, lower yields were observed compared to its butyl ester counterpart under similar conditions, a difference attributed partly to the lower boiling point of ethanol and its higher miscibility with the water byproduct, which complicates water removal. scirp.org

Microwave-Assisted Synthesis Techniques for Amino Acid Esters

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, and the esterification of amino acids is no exception. scirp.orgresearchgate.net Compared to conventional heating methods that rely on thermal conduction, microwave irradiation heats the reaction mixture more efficiently and uniformly through direct interaction with polar molecules. scirp.org This rapid and efficient energy transfer can lead to a significant reduction in reaction times and an increase in product yields. scirp.orgnih.gov

In the context of amino acid ester synthesis, microwave irradiation has been shown to dramatically shorten reaction times from hours to minutes. researchgate.netscielo.br For the esterification of L-leucine with ethanol, a reaction that yielded only 3.9% of the ethyl ester after 30 minutes of conventional heating, microwave irradiation for just 10 minutes resulted in a 35.7% yield. scirp.org This enhancement is attributed to the rapid increase in the reaction mixture's temperature to the reflux point, which is achieved in a much shorter time under microwave heating compared to an oil bath. scirp.org

The use of microwave-assisted synthesis not only improves efficiency but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. scirp.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification of L-Leucine

| Heating Method | Alcohol | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional (Oil Bath) | Ethanol | 30 min | 3.9 | scirp.org |

| Microwave Irradiation | Ethanol | 10 min | 35.7 | scirp.org |

| Conventional (Oil Bath) | n-Butanol | 30 min | 63.7 | scirp.org |

Enzymatic Synthesis and Biocatalytic Routes for Amino Acid Esters

Biocatalysis offers a green and highly selective alternative to chemical methods for the synthesis of amino acid esters. Enzymes operate under mild conditions of temperature and pH, and their inherent chirality often leads to the production of enantiomerically pure products, which is particularly important for amino acids like L-isoleucine. mdpi.comrsc.org

Esterase-Mediated Preparations

Esterases and lipases are the most commonly used enzymes for the synthesis of amino acid esters. nih.govthieme-connect.de These enzymes can catalyze both the hydrolysis of esters and, by reversing the reaction in non-aqueous or low-water media, the synthesis of esters. thieme-connect.demdpi.com The synthesis can proceed via direct esterification of the amino acid with an alcohol or through transesterification.

Candida rugosa lipase (B570770) has been successfully used to prepare L-isoleucyl esters of various carbohydrates through direct esterification in organic media. researchgate.net This demonstrates the utility of lipases in synthesizing amino acid esters from unprotected and unactivated starting materials. researchgate.net

Another powerful application of esterases is in the kinetic resolution of racemic amino acid esters. For example, pig liver esterase (PLE) has been employed for the enantioselective hydrolysis of racemic esters. rsc.org This process involves the selective hydrolysis of one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the R-enantiomer) as the unreacted ester in high enantiomeric excess. rsc.org This method is valuable for obtaining optically active amino acid esters that may be difficult to synthesize directly.

Flow Biocatalysis Applications

The integration of biocatalysis with continuous-flow systems represents a significant advancement in the efficient synthesis of chemical compounds, including amino acid esters. mdpi.commdpi.com In flow biocatalysis, an enzyme is typically immobilized on a solid support and packed into a column or reactor. mdpi.com The substrate solution is then continuously passed through the reactor, where the conversion to the product occurs.

This approach offers several advantages over traditional batch reactions. Immobilizing the enzyme simplifies product purification, as the catalyst is retained within the reactor and can be easily separated from the product stream. mdpi.com It also enhances enzyme stability and allows for the reuse of the biocatalyst over multiple cycles, improving the economic feasibility of the process. frontiersin.org Furthermore, continuous-flow systems can overcome challenges such as substrate or product inhibition and allow for better control over reaction parameters, leading to higher productivity. mdpi.commdpi.com Lipase-catalyzed reactions, including Michael additions to form β-amino acid esters and transesterification reactions, have been successfully implemented in continuous-flow microreactors, demonstrating the potential of this technology for the rapid and efficient biotransformation of amino acid esters. mdpi.comfrontiersin.org

Synthesis of Protected this compound Intermediates (e.g., N-Boc protected)

In peptide chemistry and organic synthesis, protecting groups are crucial for preventing unwanted side reactions at the amine terminus. The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines. wikipedia.orgguidechem.com The synthesis of N-Boc-L-isoleucine ethyl ester is a key process for incorporating isoleucine into peptide chains or for using it as a chiral building block.

The synthesis is typically a two-step process:

N-protection of L-Isoleucine: The amino group of L-isoleucine is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is generally performed in a mixed solvent system, such as dioxane/water or THF/water, in the presence of a base like sodium hydroxide. wikipedia.orgorgsyn.org The base deprotonates the amino group, allowing it to act as a nucleophile and attack the carbonyl carbon of the Boc anhydride (B1165640). Precise control of pH is important for optimizing the yield. The resulting product is N-Boc-L-isoleucine.

Esterification: The carboxylic acid of N-Boc-L-isoleucine is then converted to an ethyl ester. A common method involves reacting the N-protected amino acid with ethanol in the presence of a catalyst. Alternatively, esterification can be achieved using alkyl halides in the presence of a base. For instance, a general procedure for the methyl ester involves using methyl iodide with potassium carbonate in dimethylformamide (DMF). orgsyn.org A similar procedure can be adapted for ethyl ester synthesis using ethyl iodide.

| Step | Reaction | Key Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | N-Boc Protection | L-Isoleucine, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH), Solvent (e.g., Dioxane/Water) | N-Boc-L-Isoleucine | orgsyn.org |

| 2 | Esterification | N-Boc-L-Isoleucine, Ethanol, Acid catalyst OR Ethyl iodide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Boc-L-Isoleucine Ethyl Ester | orgsyn.org |

Strategies for Derivatization and Functionalization of this compound

The functionalization of this compound allows for the creation of a diverse range of molecules with specific properties. Derivatization can occur at the N-terminus (after removal of a protecting group) or potentially at the side chain, although N-terminal modification is more common.

N-Acylation: The free amino group of this compound hydrochloride can be acylated to form amides. This is a versatile method for attaching various functional groups.

Acylation with Activated Carboxylic Acids: this compound hydrochloride can be coupled with other molecules, such as the non-steroidal anti-inflammatory drug flurbiprofen, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of a base like triethylamine. scielo.br

Trifluoroacetylation: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), amino acid ethyl esters can be derivatized with trifluoroacetic anhydride (TFAA) to form N-trifluoroacetyl (TFA) derivatives, which are more volatile. acs.org

N-Alkylation: The nucleophilic amino group can also be modified through alkylation.

N-Propargylation: As demonstrated with L-alanine ethyl ester, the N-terminus can be functionalized with a propargyl group using propargyl bromide in the presence of a base like lithium hydroxide. rsc.org This introduces an alkyne handle that can be used for subsequent "click" chemistry reactions.

Derivatization for Chiral Analysis: To determine the enantiomeric purity or to separate stereoisomers, this compound can be reacted with chiral derivatizing agents (CDAs). This creates diastereomeric pairs that can be separated using standard chromatography techniques like HPLC. nih.gov

Examples of CDAs include Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, also known as Marfey's reagent), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.gov

Polymer Conjugation: this compound can be attached as a side group to polymer backbones to modify their properties. For example, it has been used as a substituent on poly(organophosphazene) polymers. researchgate.net This type of functionalization can impart biodegradability and temperature-responsive behavior to the material, making it suitable for biomedical applications like drug delivery systems. researchgate.net

| Strategy | Reagents | Functional Group Introduced | Application | Reference |

|---|---|---|---|---|

| N-Acylation | Flurbiprofen, DCC, Triethylamine | Flurbiprofenyl amide | Prodrug synthesis | scielo.br |

| N-Trifluoroacetylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl amide | GC-MS analysis | acs.org |

| N-Propargylation | Propargyl bromide, Base | N-propargyl | Click chemistry modification | rsc.org |

| Chiral Derivatization | FDAA, GITC, S-NIFE | Diastereomeric adducts | Enantiomeric separation/analysis | nih.gov |

| Polymer Conjugation | Poly(organophosphazene) backbone | Polymer side-chain | Biomaterial development | researchgate.net |

Spectroscopic and Advanced Analytical Characterization Techniques for L Isoleucine Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like L-isoleucine ethyl ester. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.

Proton (¹H) NMR spectroscopy is fundamental for verifying the identity of this compound and for probing its solution-state conformation. The spectrum displays signals for each unique proton environment, and their chemical shifts, multiplicities (splitting patterns), and coupling constants offer a wealth of structural data.

In the context of this compound, the conformation around the Cα-Cβ bond is of particular interest. The populations of different rotamers (gauche+, gauche-, and trans) can be inferred from the analysis of the three-bond coupling constants (³J-coupling) between the α-proton and the β-protons. Studies on the parent amino acid, L-isoleucine, have shown that its side chain conformation can be determined through Transferred Nuclear Overhauser Effect (TRNOE) experiments when bound to enzymes, revealing preferences for specific rotameric states. nih.gov For the free ester in solution, similar analyses of coupling constants and NOE data can elucidate the preferred side-chain orientation, which is influenced by steric and electronic effects of the ethyl ester group. The characteristic signals in the ¹H NMR spectrum, such as the quartet and triplet of the ethyl group and the distinct multiplets for the side-chain protons, provide a unique fingerprint for the molecule. researchgate.net

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound (Note: Values are approximate and can vary based on solvent and concentration.)

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH- (α-proton) | ~3.5 - 3.7 | Doublet |

| -NH₂ (Amine) | Variable (broad) | Singlet |

| -CH- (β-proton) | ~1.7 - 1.9 | Multiplet |

| -CH₂- (γ-methylene) | ~1.1 - 1.4 | Multiplet |

| -CH₃ (γ-methyl) | ~0.9 | Doublet |

| -CH₃ (δ-methyl) | ~0.9 | Triplet |

| -O-CH₂- (Ethyl ester) | ~4.1 - 4.2 | Quartet |

| -CH₃ (Ethyl ester) | ~1.2 - 1.3 | Triplet |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon backbone of this compound. The chemical shifts of the carbonyl carbon, the α-carbon, and the distinct carbons of the sec-butyl and ethyl groups are all identifiable. chemicalbook.com

Advanced NMR experiments are used to further refine the structural assignment.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments (e.g., DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. magritek.com In a DEPT-135 spectrum of this compound, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks, and quaternary carbons (like the carbonyl carbon) are absent. This allows for the unambiguous assignment of each aliphatic carbon signal. mdpi.com

Heteronuclear Multiple Quantum Coherence (HMQC): Also known as HSQC (Heteronuclear Single Quantum Coherence), this 2D NMR experiment correlates proton signals with their directly attached carbon atoms. researchgate.net For this compound, an HMQC spectrum would show a cross-peak connecting the ¹H signal of the α-proton to the ¹³C signal of the α-carbon, and so on for every C-H bond, providing definitive C-H connectivity information. magritek.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Based on data for L-isoleucine and ethyl esters. Values are approximate.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

|---|---|---|

| C=O (Ester carbonyl) | ~173 - 175 | Quaternary (No signal) |

| -O-CH₂- (Ethyl ester) | ~60 - 62 | CH₂ |

| -CH- (α-carbon) | ~58 - 60 | CH |

| -CH- (β-carbon) | ~36 - 38 | CH |

| -CH₂- (γ-methylene) | ~24 - 26 | CH₂ |

| -CH₃ (Ethyl ester) | ~13 - 15 | CH₃ |

| -CH₃ (δ-methyl) | ~15 - 17 | CH₃ |

| -CH₃ (γ-methyl) | ~11 - 12 | CH₃ |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound, confirm its elemental composition, and elucidate its structure through the analysis of fragmentation patterns.

Due to the polar nature and low volatility of amino acid esters, direct analysis by Gas Chromatography (GC) is challenging. nih.gov Therefore, chemical derivatization is an essential prerequisite for GC-MS analysis. nih.gov This process converts the analyte into a more volatile and thermally stable compound suitable for the GC column.

For this compound, the primary amine group is the target for derivatization. Common approaches involve acylation reactions. Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the amine to form a less polar, more volatile derivative. nih.govnist.gov For instance, a two-step derivatization can be employed where the amino acid is first esterified (already achieved in this compound) and then acylated. ubbcluj.ro The resulting derivative can be readily separated from other compounds on the GC column and subsequently identified by the mass spectrometer, which provides a characteristic fragmentation pattern used for structural confirmation and quantification. nist.gov

Table 3: Common Derivatization Strategies for GC-MS Analysis of Amino Acid Esters

| Derivatization Reagent | Functional Group Targeted | Resulting Derivative |

|---|---|---|

| Pentafluoropropionic anhydride (PFPA) | Primary amine (-NH₂) | N-Pentafluoropropionyl derivative |

| Trifluoroacetic anhydride (TFAA) | Primary amine (-NH₂) | N-Trifluoroacetyl (TFA) derivative |

| Methyl chloroformate | Primary amine (-NH₂) | N-Methoxycarbonyl (MOC) derivative |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Primary amine (-NH₂) | N-Trimethylsilyl (TMS) derivative |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis and purity assessment of this compound, as it generally does not require derivatization. The compound can be separated from impurities, such as unreacted starting materials, byproducts, or diastereomers (e.g., D-allo-isoleucine ethyl ester), using reversed-phase high-performance liquid chromatography (HPLC). jst.go.jpnih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, which generates protonated molecular ions [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry can confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) can be used to generate specific fragmentation patterns for positive identification and to quantify trace-level impurities with high sensitivity and specificity. nih.govnih.gov This makes LC-MS a cornerstone for quality control and the development of certified reference materials. nih.gov

Table 4: Example LC-MS Parameters for Amino Acid Ester Analysis

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| MS Detection | Full Scan (for identification) and Multiple Reaction Monitoring (MRM) (for quantification) |

When this compound is incorporated into a polymer, either as a monomer unit in a polypeptide or as a side-chain substituent on a synthetic polymer backbone, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry becomes an invaluable characterization tool. nih.govsigmaaldrich.com MALDI-TOF is a soft ionization technique particularly suited for analyzing large, non-volatile macromolecules like polymers. youtube.com

The polymer sample is co-crystallized with a matrix compound (a small, UV-absorbing organic acid) on a target plate. youtube.com A pulsed laser irradiates the spot, causing the matrix to absorb energy and promote the desorption and ionization of the polymer molecules, typically as singly charged adducts (e.g., [M+Na]⁺ or [M+K]⁺). sigmaaldrich.com The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio.

The resulting spectrum shows a distribution of peaks, where each peak corresponds to a different polymer chain length (n-mer). This allows for the determination of key polymer characteristics:

Molecular Weight Distribution: Calculation of the number-average (Mn) and weight-average (Mw) molecular weights, as well as the dispersity (Đ = Mw/Mn). sigmaaldrich.com

End-Group Analysis: The exact mass of the individual peaks can be used to confirm the identity of the polymer end-groups. sigmaaldrich.com

Repeat Unit Confirmation: The mass difference between adjacent peaks in the distribution corresponds to the mass of the repeating monomer unit, confirming the incorporation of the this compound moiety.

Table 5: Common MALDI-TOF Matrices for Polymer Analysis

| Matrix Compound | Abbreviation | Typical Polymer Class |

|---|---|---|

| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides, Proteins, Polar Polymers |

| Sinapinic acid (3,5-Dimethoxy-4-hydroxycinnamic acid) | SA | Proteins, High Mass Polymers |

| 2,5-Dihydroxybenzoic acid | DHB | Polar Polymers (e.g., PEG), Polypeptides |

| trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile | DCTB | Nonpolar Synthetic Polymers |

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, provides valuable information about the functional groups and molecular structure of this compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to specific vibrational modes.

For L-amino acid alkyl ester hydrochlorides, characteristic absorption bands are observed that can be attributed to the principal functional groups. mdpi.com The analysis of L-cysteine ethyl ester hydrochloride has also provided insights into the vibrational modes of amino acid esters. google.com While specific spectra for this compound are not extensively published in isolation, the expected positions of key vibrational bands can be inferred from data on related compounds and general principles of IR spectroscopy.

The IR spectrum of this compound is expected to exhibit strong absorptions corresponding to the stretching vibrations of the ester carbonyl group (C=O), the C-O single bond of the ester, the N-H bonds of the primary amine, and the C-H bonds of the alkyl chain.

Table 2: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretching | Primary Amine (-NH₂) | 3300 - 3500 | Often appears as two bands for asymmetric and symmetric stretching. |

| C-H Stretching | Alkyl Groups (-CH₃, -CH₂, -CH) | 2850 - 3000 | A complex region with multiple overlapping bands. mdpi.com |

| C=O Stretching | Ester (-COOC₂H₅) | 1735 - 1750 | A strong, characteristic absorption for aliphatic esters. nih.gov |

| N-H Bending | Primary Amine (-NH₂) | 1550 - 1650 | A moderate to strong absorption. |

| C-O Stretching | Ester (-COOC₂H₅) | 1000 - 1300 | Typically appears as two or more bands. nih.gov |

The precise positions of these bands can be influenced by factors such as the physical state of the sample (solid, liquid, or gas) and the presence of intermolecular interactions like hydrogen bonding.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophore responsible for UV absorption is the ester carbonyl group. Saturated esters, like this compound, typically exhibit a weak absorption band in the UV region corresponding to an n → π* transition of the carbonyl group.

Studies on L-amino acid alkyl ester hydrochlorides have shown a characteristic absorption band with a maximum wavelength (λ_max) in the range of 210.4–220.6 nm. mdpi.com This absorption is attributed to the electronic transitions within the ester functional group. While the hydrochloride salt may slightly influence the electronic environment compared to the free ester, the absorption for this compound is expected to fall within a similar region. The presence of an aromatic side chain, as in phenylalanine or tryptophan, would introduce additional strong absorptions at longer wavelengths, but this is not the case for isoleucine. stanford.edu

Chiroptical Methods for Stereochemical Characterization

As a chiral molecule, this compound can be characterized by chiroptical methods that are sensitive to its three-dimensional structure.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for confirming the absolute configuration of stereocenters and studying conformational changes. The CD spectrum of this compound is expected to show a Cotton effect (a characteristic change in sign of the CD signal) in the region of the carbonyl n → π* transition. nih.gov

For L-amino acids and their derivatives, a positive Cotton effect is generally observed around 200-210 nm, which is indicative of the L-configuration at the α-carbon. rsc.org The interaction of amino acid esters with other molecules, such as porphyrins, can induce significant changes in the CD spectrum, a phenomenon that is utilized in chirality sensing applications. researchgate.netmdpi.com The sign and magnitude of the CD signals are highly dependent on the conformation of the molecule and its interactions with the solvent or other species.

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral substance. For L-isoleucine, a positive specific rotation is reported, and its derivatives, including the ethyl ester, are also expected to be dextrorotatory. nihs.go.jpfoodb.ca

The specific rotation of L-isoleucine and its derivatives has been used to determine their optical purity. google.com For instance, N-aryl derivatives of L-isoleucine tert-butyl ester have been characterized by their specific rotation values. diva-portal.orgnih.gov While the exact value for this compound may vary depending on the solvent and concentration, it serves as a crucial parameter for confirming its enantiomeric identity.

Diffraction and Scattering Techniques for Crystalline and Polymeric Structures

Scattering techniques, such as dynamic light scattering (DLS), are employed to analyze the size and behavior of particles in solution. This compound has been incorporated as a hydrophobic component in the synthesis of thermosensitive polymers and hydrogels. psu.edu In these systems, scattering techniques are used to study the self-assembly and phase transition behavior of the resulting polymeric structures. acs.orgnih.gov

Single-Crystal X-ray Diffraction (XRD) for Molecular Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous elucidation of a molecule's conformation, including bond lengths, bond angles, and torsional angles. For this compound, obtaining a suitable single crystal allows for the collection of diffraction data that can be used to solve its crystal structure.

While a specific, publicly available crystal structure determination for this compound is not prevalent in the literature, the methodology has been successfully applied to numerous analogous amino acid esters and their derivatives. mdpi.comacs.org For instance, the analysis of L-tyrosine ethyl ester using synchrotron X-ray diffraction under varying pressures and temperatures revealed its phase behavior and the crystal structure of a new high-pressure form. rsc.org The technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. unica.it This diffraction pattern is directly related to the arrangement of electrons, and thus atoms, in the crystal lattice.

From such an analysis of this compound, one could determine the preferred conformation of its sec-butyl side chain and the orientation of the ethyl ester group relative to the chiral center. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and ultimately influence the material's physical properties.

Wide-Angle X-ray Diffraction (WAXD) in Polymer Morphology Studies

Wide-Angle X-ray Diffraction (WAXD) is a powerful technique for investigating the morphology of polymeric materials, particularly their crystalline structure and chain arrangement. numberanalytics.comicdd.com When this compound is used as a monomeric unit in the synthesis of polypeptides or other polymers, WAXD is employed to characterize the resulting material's secondary structure.

The diffraction pattern obtained from WAXD provides information on the degree of crystallinity and the specific arrangement of polymer chains. numberanalytics.com For polypeptides, WAXD can identify characteristic secondary structures like α-helices or β-sheets. For example, in studies of polypeptides synthesized from other amino acid esters like L-serine ethyl ester, WAXD analysis confirmed the formation of an antiparallel β-sheet structure. nih.govresearchgate.net The diffraction profile showed distinct peaks corresponding to specific d-spacings, such as the interstrand distance (typically 4.6–4.7 Å) and the intersheet distance, which varies depending on the amino acid side chains. nih.govresearchgate.net

For a hypothetical poly(this compound), WAXD analysis would be critical to:

Determine Crystallinity: Quantify the ratio of crystalline to amorphous regions in the polymer.

Identify Secondary Structure: Detect characteristic diffraction peaks that indicate the presence of β-sheets, which are common in polymers derived from isoleucine due to its bulky side chain.

Measure Structural Dimensions: Calculate key distances, such as the spacing between polymer chains within a sheet and the distance between stacked sheets. researchgate.net

This structural information is vital for correlating the polymer's molecular architecture with its macroscopic properties.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are indispensable for characterizing the thermal stability and phase transitions of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information about how the material behaves upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is used to determine the thermal stability and decomposition profile of a compound. For this compound, a TGA scan would reveal the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), providing a clear picture of its stability at elevated temperatures. mdpi.com In studies of related amino acid-based ionic liquids and derivatives, TGA is routinely used to establish the upper-temperature limit of their utility. mdpi.comwiley.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is used to detect and quantify phase transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg). mdpi.comnih.gov For derivatives of amino acid alkyl esters, DSC analyses have identified glass transition temperatures at sub-zero levels and melting points that are dependent on the specific chemical structure. mdpi.com For instance, in a study on ibuprofenates of L-glutamic acid alkyl esters, glass transition temperatures were observed around -50 °C, and melting points were determined for ethyl, propyl, and butyl derivatives. mdpi.com

| Technique | Parameter Measured | Information Gained for this compound | Typical Application Example |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Decomposition Temperature (Tdec), Thermal Stability | Determining the temperature at which the compound begins to degrade. rsc.org |

| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting Point (Tm), Glass Transition (Tg), Enthalpy of Fusion (ΔHfus) | Identifying the melting point and other phase transitions. mdpi.comwiley.com |

Surface-Sensitive Analytical Methodologies (e.g., Electrochemical Scanning Tunneling Microscopy (EC-STM) for Adsorption Dynamics)

Electrochemical Scanning Tunneling Microscopy (EC-STM) is a high-resolution imaging technique that allows for the in-situ investigation of solid-liquid interfaces at the atomic or molecular level. nih.govd-nb.info It is particularly suited for studying the adsorption dynamics of molecules like this compound onto conductive surfaces in an electrolytic environment. researchgate.netaip.org

A detailed study using EC-STM investigated the adsorption of this compound on a gold (Au(111)) surface under in-situ conditions. researchgate.netresearchgate.net The research revealed that the amino acid ester molecules have a significant interaction with the gold surface. Key findings from this research include:

Island Formation: this compound molecules were observed to trap diffusing gold adatoms, leading to the formation of molecular islands on the surface. researchgate.netaip.org This mechanism of interaction has been observed for other amino acids, but this study provided a direct correlation for the modified ester under realistic, non-vacuum conditions. researchgate.net

Surface Morphology: The addition of a 0.55 mM solution of this compound to the electrochemical cell resulted in the formation of islands with an average height of 0.30 ± 0.01 nm. researchgate.netresearchgate.net This is slightly higher than the typical step height of the Au(111) surface (0.25 nm), indicating the formation of a new molecularly-influenced layer. researchgate.netresearchgate.net

Electrochemical Influence: The process was studied using cyclic voltammetry (CV) as a complementary technique, which showed a faradaic peak at 0.45 V, indicating an electrochemical process associated with the adsorption or surface interaction. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Concentration | 0.55 mM in 0.1 M HClO4 |

| Sample Potential (Vsample) | 0.43 V |

| Tunneling Current (It) | 0.07 nA |

| Bias Voltage | -0.10 V |

| Average Island Height | 0.30 ± 0.01 nm |

| Cyclic Voltammetry Peak | 0.45 V |

These surface-sensitive studies provide fundamental insights into the molecule-surface interactions of this compound, which is critical for applications in biosensors, nanostructured medical devices, and understanding the fundamentals of biomolecular assembly. researchgate.netresearchgate.net

Research Applications and Functional Properties of L Isoleucine Ethyl Ester

Role in Peptide Synthesis and Peptidomimetic Design

In the intricate process of peptide synthesis, controlling the sequence in which amino acids are linked is paramount. This requires the use of protecting groups to prevent unwanted side reactions. nih.govucalgary.ca The synthesis of peptides involves the sequential formation of amide (peptide) bonds between amino acids. wikipedia.org To achieve a specific sequence, the amine group of one amino acid and the carboxylic acid group of another must be temporarily blocked or "protected" to ensure only the desired bond is formed. ucalgary.calibretexts.org

L-Isoleucine ethyl ester serves as a key building block in peptide synthesis where the ethyl ester group functions as a protecting group for the C-terminal carboxylic acid. tandfonline.com This protection is essential to prevent the amino acid from polymerizing with itself or reacting indiscriminately with other amino acids. nih.gov The esterification of the carboxyl group effectively neutralizes its nucleophilicity, allowing the free amino group of this compound to react specifically with the activated carboxyl group of another N-protected amino acid to form a dipeptide. ucalgary.camasterorganicchemistry.com Simple esters, such as methyl and ethyl esters, are commonly used for this purpose due to their straightforward introduction and subsequent removal under mild conditions, typically through saponification (hydrolysis with a base like NaOH). ucalgary.calibretexts.org

| Protecting Group Strategy in Peptide Synthesis | |

| Functional Group to Protect | Amino Group (-NH2) |

| Common Protecting Groups | Benzyloxycarbonyl (Z), tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc) ucalgary.caresearchgate.net |

| Purpose | Prevents self-polymerization and directs bond formation to the carboxyl end. |

| Deprotection Method (for Ethyl Ester) | Mild hydrolysis with aqueous NaOH (saponification). libretexts.org |

The use of this compound facilitates the stepwise elongation of peptide chains. masterorganicchemistry.com Once an N-protected amino acid is coupled to the free amino group of this compound, the resulting dipeptide has a protected C-terminus (the ethyl ester) and a protected N-terminus (e.g., with a Boc or Fmoc group). masterorganicchemistry.com The N-terminal protecting group can then be selectively removed, exposing a new free amino group. This new amine is then ready to react with the next activated and N-protected amino acid in the sequence. masterorganicchemistry.com This cycle of deprotection and coupling is repeated to assemble oligopeptides and more complex peptide structures. ucalgary.ca For instance, studies have demonstrated the incorporation of this compound into protein-like materials through enzymatic processes like the plastein reaction, where it was incorporated with a yield of 69.2%. google.com

While traditionally used in solution-phase synthesis, ester protecting groups are also integral to solid-phase peptide synthesis (SPPS), a method that revolutionized the field by anchoring the growing peptide chain to an insoluble polymer resin. masterorganicchemistry.comub.edu In certain SPPS strategies, amino acid esters are used to create peptide fragments that are later coupled together. peptide.com A specific methodology has been developed for the synthesis of peptides with C-terminal cysteine alkyl esters, including ethyl esters, using a trityl side-chain anchoring approach. nih.gov In this method, an Fmoc-protected cysteine ethyl ester is first anchored to the resin, and the peptide chain is extended from its N-terminus. nih.gov The final peptide ester is then cleaved from the resin under mild acidic conditions. nih.gov Though active esters have seen a revival in SPPS due to the discovery of efficient catalysts, simple alkyl esters like this compound remain fundamental intermediates in various synthetic strategies. nih.gov

Applications in Polymer Chemistry and Advanced Material Science

The chirality and functionality inherent in amino acids make their derivatives, such as this compound, valuable monomers for the synthesis of advanced polymers. These amino acid-based polymers can possess unique properties like chirality, biocompatibility, and responsiveness to stimuli, making them suitable for specialized applications.

Reversible Addition–Fragmentation chain-transfer (RAFT) polymerization is a powerful technique that allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. rsc.orgmdpi.com Methacrylate monomers containing protected amino acids have been successfully polymerized using RAFT to create well-defined chiral polymers. rsc.org For example, monomers like Boc-L-alanine methacryloyloxyethyl ester have been polymerized via RAFT, and the resulting polymers can be deprotected to yield architectures with primary amine side chains that exhibit pH responsiveness. rsc.org This principle can be extended to L-isoleucine, where a corresponding this compound-derived monomer could be used in RAFT polymerization to synthesize chiral polymers. The inherent chirality of the isoleucine side chain would be imparted to the polymer backbone, influencing its secondary structure and material properties. The versatility of RAFT polymerization is tolerant of a wide range of functional groups, making it suitable for polymerizing amino acid-based monomers. nih.gov

Chemoenzymatic polymerization (CEP) has emerged as an environmentally friendly method for polypeptide synthesis, utilizing proteolytic enzymes like papain as catalysts in aqueous media. nih.govnih.gov A key advantage of CEP is that the high specificity of the enzyme often eliminates the need for side-chain protection on the amino acid monomers. nih.govnih.gov This method requires the C-terminus of the amino acid monomer to be esterified, making this compound an ideal substrate. nih.gov

Studies have successfully demonstrated the CEP of various amino acid ethyl esters, such as L-serine ethyl ester and L-lysine ethyl ester, to form polypeptides. nih.govnih.gov For example, the polymerization of L-serine ethyl ester using papain proceeds in basic aqueous solutions to yield poly(L-serine). nih.govresearchgate.net Similarly, diblock co-oligopeptides of L-lysine and L-alanine have been synthesized via papain-catalyzed polymerization of their respective ethyl ester monomers. researchgate.net Following these established protocols, this compound can be used as a monomer in CEP to produce poly(L-isoleucine) or incorporated into copolymers with other amino acid esters, enabling the formation of polypeptides with controlled architectures under mild, environmentally benign conditions.

| Polymerization Method | Monomer Type | Key Features | Resulting Polymer |

| RAFT Polymerization | This compound derivative (e.g., methacrylate) | Controlled molecular weight, narrow dispersity, complex architectures. rsc.orgmdpi.com | Amino acid-based chiral polymer. rsc.org |

| Chemoenzymatic Polymerization (CEP) | This compound | Environmentally friendly (aqueous media), uses enzyme catalyst (e.g., papain), no side-chain protection needed. nih.govnih.gov | Polypeptide (e.g., Poly(L-isoleucine)). nih.gov |

Investigation of Structure-Property Relationships in Polymeric Derivatives

The flexibility of the polyphosphazene backbone can be adjusted by the choice of side groups, which in turn alters the glass transition temperature over a wide range. nih.gov Polymers with bulky side groups, such as this compound, tend to have a higher glass transition temperature due to restricted chain mobility.

Furthermore, the hydrolytic sensitivity of these polymers is also a function of the side group. The presence of the amino acid ester allows for the permeation of water molecules to the polyphosphazene backbone, leading to its breakdown into non-toxic products: ammonia, phosphates, the amino acid, and ethanol (B145695). wikipedia.org The rate of this degradation can be tailored by altering the structure of the amino acid ester side group. wikipedia.org

In a study focusing on dipeptide-substituted polyphosphazenes, it was demonstrated that a wide range of degradation rates and physicochemical properties could be achieved by varying the ratios of the side groups. nih.gov This highlights the tunability of these polymers for specific biomedical applications. The combination of this compound with other side groups, such as hydrophilic polyethylene (B3416737) glycol (PEG) oligomers, allows for the creation of materials with balanced properties. jku.at The hydrophobic interactions of the this compound groups can lead to temperature-responsive behavior in aqueous solutions. jku.at

Table 1: Influence of Side Groups on Polyphosphazene Properties

| Property | Influence of this compound Side Group |

| Glass Transition Temperature (Tg) | Increases Tg due to the bulky nature of the isoleucine group, which restricts the torsional motion of the polymer backbone. nih.gov |

| Hydrolytic Degradation | The ester and amino acid components make the polymer susceptible to hydrolysis, leading to biodegradable materials. The degradation rate can be controlled by the specific structure of the amino acid ester. wikipedia.org |

| Hydrophobicity/Hydrophilicity | As a hydrophobic group, it can be combined with hydrophilic groups like PEG to create amphiphilic polymers with stimuli-responsive properties (e.g., temperature sensitivity). jku.atnih.gov |

| Mechanical Properties | The rigidity and intermolecular interactions of the side groups influence the mechanical strength and elasticity of the polymer. jku.at |

Development of Biodegradable Polymer Systems (e.g., Polyphosphazenes with Amino Acid Ester Substituents)

This compound is a key component in the development of biodegradable polyphosphazene-based biomaterials. These polymers are synthesized by substituting the chlorine atoms of poly(dichlorophosphazene) (B1141720) with organic nucleophiles like amino acid esters. nih.gov This synthetic versatility allows for the modulation of physical properties such as hydrophilicity/hydrophobicity and degradability. nih.gov

Polyphosphazenes bearing this compound as a hydrophobic side group, often in combination with a hydrophilic co-substituent like amino-terminated poly(ethylene glycol) methyl ether (AMPEG), have been synthesized to create thermosensitive and biodegradable hydrogels. nih.govrsc.org These hydrogels can exhibit a reversible sol-gel transition in response to temperature changes, making them suitable for injectable drug delivery systems. nih.govnih.gov The hydrophobic interactions between the this compound groups are a driving force for this temperature-responsive behavior. jku.atnih.gov

The degradation of these polymers is facilitated by the hydrolytically sensitive amino acid ester side groups. wikipedia.org Hydrolysis of the P-N backbone results in the formation of non-toxic degradation products, including the amino acid, ethanol, phosphate, and ammonia. wikipedia.org The rate of degradation can be tuned by the choice of the amino acid ester, allowing for the design of materials with specific release profiles for therapeutic agents. wikipedia.org For example, doxorubicin-containing hydrogels based on these polymers have been shown to effectively inhibit tumor growth with minimal toxicity. rsc.org

Table 2: Properties of this compound-Containing Polyphosphazene Hydrogels

| Feature | Description | Reference(s) |

| Biodegradability | Degrades into non-toxic products (isoleucine, ethanol, phosphate, ammonia) via hydrolysis of the polymer backbone and ester side groups. | wikipedia.org |

| Biocompatibility | The degradation products are naturally occurring or biocompatible, minimizing adverse tissue reactions. | nih.gov |

| Thermosensitivity | Exhibits a lower critical solution temperature (LCST), leading to a sol-gel transition with increasing temperature. This is driven by the hydrophobic this compound groups. | jku.atnih.gov |

| Injectability | Can be injected as a liquid solution that forms a gel depot in situ at body temperature, providing a sustained release platform for drugs. | nih.govnih.gov |

Biochemical and Enzymatic Pathway Investigations

Substrate Specificity Studies of Esterases and Other Enzymes

Esterases are a class of enzymes that catalyze the hydrolysis of ester bonds. Their substrate specificity can vary widely, from broad specificity to high selectivity for particular substrates. unacademy.com The active site of an enzyme is composed of a unique combination of amino acid residues that create a specific chemical environment, allowing it to bind to a specific substrate. libretexts.orgjackwestin.com

Enzymes like lipases and proteases (e.g., chymotrypsin, subtilisin) have been shown to hydrolyze amino acid esters. nih.govcncb.ac.cn The specificity of these enzymes can be influenced by the structure of both the amino acid and the ester group. nih.gov For instance, some lipases can selectively hydrolyze L-amino acid esters from a racemic mixture. nih.gov The structural differences in the substrate-binding pockets of different esterases can determine their preference for ester substrates with different carbon chain lengths. nih.gov

While direct studies on the substrate specificity of a wide range of esterases for this compound are not extensively detailed in the provided search results, the general principles of enzyme specificity suggest that certain esterases will exhibit higher activity towards it based on the fit of the isoleucine side chain and the ethyl ester group into the enzyme's active site. Schiff bases of amino acid esters have also been utilized as substrates for chymotrypsin-catalyzed hydrolysis, with the rate of hydrolysis being influenced by whether the amino acid is aromatic or aliphatic. acs.org

Table 3: Factors Influencing Enzyme Specificity for Amino Acid Esters

| Factor | Description | Reference(s) |

| Amino Acid Side Chain | The size, shape, and polarity of the amino acid side chain (e.g., the branched, hydrophobic side chain of isoleucine) must fit into the enzyme's active site. | libretexts.orgjackwestin.com |

| Ester Group | The nature of the alcohol moiety (e.g., ethyl group) can also affect binding and catalytic efficiency. | nih.gov |

| Enzyme Active Site Geometry | The three-dimensional structure of the enzyme's active site determines which substrates can bind and be catalytically processed. | libretexts.orgnih.gov |

| Stereospecificity | Many enzymes are stereospecific and will only act on one enantiomer (e.g., the L-form) of a chiral substrate. | unacademy.comnih.gov |

Analysis of Metabolic Pathways Involving Isoleucine and its Esters in Microbial Systems (e.g., Pseudomonas putida, Saprochaete suaveolens yeast)

In Pseudomonas putida, L-isoleucine is metabolized through a pathway that involves transamination, oxidative decarboxylation, and beta-oxidation of the ethyl side chain, ultimately yielding acetyl-CoA and propionyl-CoA. nih.govnih.govresearchgate.net The enzymes involved in this pathway are induced by the presence of isoleucine or its metabolic intermediates. nih.govresearchgate.net While the metabolism of this compound is not directly detailed, it is plausible that esterases within the microorganism would first hydrolyze the ester to L-isoleucine and ethanol, which would then enter their respective metabolic pathways. P. putida is known to possess a versatile metabolism for fatty acids and alcohols, and its genome contains numerous putative esterases. escholarship.org

Information regarding the specific metabolic pathways of L-isoleucine and its esters in the yeast Saprochaete suaveolens is not available in the provided search results. However, yeasts, in general, are known to produce a variety of esters through the esterification of alcohols and acyl-CoA, a process catalyzed by ester synthases. It is conceivable that they may also possess esterases capable of hydrolyzing this compound.

**Table 4: Overview of L-Isoleucine Metabolism in *Pseudomonas putida***

| Metabolic Step | Key Enzymes/Processes | Products | Reference(s) |

| Transamination | Transaminases | 2-Keto-3-methylvalerate | nih.govnih.gov |

| Oxidative Decarboxylation | Branched-chain keto acid dehydrogenase | 2-Methylbutyryl-CoA | nih.gov |

| Beta-Oxidation | Tiglyl-CoA hydrase, 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase | Acetyl-CoA, Propionyl-CoA | nih.govresearchgate.net |

Enzyme-Catalyzed Resolution and Separation of Amino Acid Isomers

Enzyme-catalyzed kinetic resolution is a widely used method for the separation of enantiomers of racemic amino acids. nih.gov This technique often involves the use of enzymes that can selectively act on one enantiomer of a racemic mixture. In the case of amino acid esters, enzymes such as lipases and proteases can be employed to selectively hydrolyze the ester of one enantiomer (typically the L-enantiomer), leaving the other enantiomer in its ester form. nih.govnih.gov

This process allows for the separation of the resulting free amino acid from the unreacted amino acid ester. For example, lipases have been shown to selectively hydrolyze L-amino acid esters in aqueous solutions with high reactivity and selectivity. nih.gov This method is advantageous due to the often lower cost of the enzymes and materials involved compared to other resolution techniques. google.com

Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. acs.orgacs.orgresearchgate.net While specific examples detailing the resolution of this compound are not extensively covered, the principles apply to amino acid esters in general. The separation of L-leucine and L-isoleucine, which are isomers with very similar physical properties, can be achieved through the selective esterase-catalyzed hydrolysis of their esters. google.com

Table 5: Principles of Enzyme-Catalyzed Resolution of Amino Acid Esters

| Principle | Description |

| Enantioselectivity | The enzyme selectively catalyzes a reaction (e.g., hydrolysis) on one enantiomer of a racemic mixture. nih.gov |

| Substrate | A racemic mixture of an amino acid ester (e.g., Dthis compound). |

| Enzyme | Typically a lipase (B570770) or a protease (e.g., subtilisin, chymotrypsin). nih.govgoogle.com |

| Products | The L-amino acid (from hydrolysis) and the D-amino acid ester (unreacted). |

| Separation | The free amino acid can be separated from the unreacted ester based on their different physical properties (e.g., solubility). google.com |

Studies on Ligand-Enzyme Binding Conformations (e.g., with isoleucyl-tRNA synthetase)

Aminoacyl-tRNA synthetases (aaRSs) are enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule, a crucial step in protein synthesis. frontiersin.orgembopress.org These enzymes exhibit high specificity for both their cognate amino acid and tRNA. frontiersin.org The binding of the amino acid to the active site of the aaRS is a highly specific interaction governed by the shape and chemical properties of the active site. frontiersin.org

Isoleucyl-tRNA synthetase (IleRS) belongs to the class I family of aaRSs. frontiersin.org The binding of L-isoleucine to IleRS involves specific interactions between the amino acid's side chain, alpha-amino group, and carboxyl group with residues in the enzyme's active site. The binding of the correct amino acid induces conformational changes in the enzyme that are necessary for the subsequent steps of the aminoacylation reaction. embopress.org

While direct crystallographic or detailed conformational studies of this compound binding to isoleucyl-tRNA synthetase were not found in the search results, it can be inferred that the presence of the ethyl ester group would likely alter or prevent productive binding to the active site. The active site is specifically designed to recognize the free carboxyl group of the amino acid for the adenylation reaction to occur. embopress.org Therefore, this compound would likely act as a competitive inhibitor, binding to the active site but being unable to undergo the catalytic reaction.

Table 6: General Features of Amino Acid Binding to Aminoacyl-tRNA Synthetases

| Feature | Description | Reference(s) |

| Active Site | A highly specific pocket on the enzyme that recognizes and binds the cognate amino acid. frontiersin.org | |

| Specificity Determinants | Interactions between the amino acid's functional groups (carboxyl, amino, and side chain) and amino acid residues in the active site. frontiersin.org | |

| Induced Fit | The binding of the substrate can induce conformational changes in the enzyme, optimizing the active site for catalysis. embopress.org | |

| Reaction Mechanism | The enzyme catalyzes the formation of an aminoacyl-adenylate intermediate, which requires a free carboxyl group on the amino acid. embopress.org |

Development of Advanced Analytical Reagents and Derivativatization Strategies

This compound plays a significant role in the advancement of analytical chemistry, particularly in the chromatographic analysis of amino acids. Its utility stems from its modified chemical properties compared to the parent L-isoleucine, which enhance volatility and enable effective separation and detection.

Gas chromatography (GC) is a powerful analytical technique, but it requires analytes to be volatile and thermally stable. Amino acids like L-isoleucine are non-volatile zwitterions, necessitating a derivatization step to convert them into forms suitable for GC analysis. The use of ethyl chloroformate (ECF) is a rapid and effective method for this purpose. core.ac.ukresearchgate.netnih.gov

The derivatization process involves a one-step reaction in an aqueous medium where both the amino and carboxyl groups of the amino acid are modified. nih.govsigmaaldrich.comsigmaaldrich.com For L-isoleucine, this reaction yields its N-ethoxycarbonyl ethyl ester derivative. This procedure is significantly faster than many other derivatization methods, often taking less than 20 minutes to complete. researchgate.net The resulting derivative is more volatile and less polar, making it ideal for separation on a GC column and subsequent detection by flame ionization detection (FID) or mass spectrometry (MS). nih.govnih.govnih.gov The ECF derivatization technique has been successfully optimized for the comprehensive analysis of a wide range of metabolites, including amino acids, in complex biological samples like serum and urine. nih.govnih.govcore.ac.uk

Table 1: Key Steps in Ethyl Chloroformate (ECF) Derivatization for GC Analysis

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation | The sample containing amino acids is dissolved in an aqueous medium. | To ensure the amino acids are accessible for the reaction. |

| 2. pH Adjustment | The pH of the solution is adjusted to the alkaline range (typically pH 9-10) using a base like pyridine (B92270) or sodium hydroxide. | To deprotonate the amino group, making it a more effective nucleophile for the reaction with ECF. core.ac.uk |

| 3. Reagent Addition | Ethyl chloroformate (ECF) and an alcohol (e.g., ethanol) are added to the reaction mixture. | ECF reacts with both the amino group (forming a carbamate) and the carboxyl group (forming an ester) of the amino acid. nih.gov |

| 4. Extraction | The resulting derivatives are extracted from the aqueous phase into an organic solvent like chloroform. | To isolate the volatile derivatives from the reaction medium and prepare them for injection into the GC. core.ac.uk |

| 5. GC-MS Analysis | The extracted organic phase containing the derivatized amino acids is injected into the gas chromatograph for separation and analysis. | To separate the individual amino acid derivatives and identify and quantify them using a detector, such as a mass spectrometer. nih.gov |

The separation of stereoisomers (enantiomers and diastereomers) is a critical task in many fields, as different isomers can have vastly different biological activities. nih.gov L-isoleucine has two chiral centers, meaning it exists as one of four possible stereoisomers (L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine). nih.govresearchgate.net Separating these isomers is analytically challenging. nih.gov

This compound is utilized in "indirect" chiral separation methods. In this approach, the amino acid isomers are first derivatized with a chiral derivatizing agent (CDA). nih.govresearchgate.net This reaction converts the mixture of enantiomers into a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques like reversed-phase HPLC. researchgate.netnih.gov The esterification of L-isoleucine to its ethyl ester can be a part of this derivatization process, or the ester itself can be derivatized. yakhak.org For example, amino acid esters can be derivatized with reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) or (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) to create diastereomeric pairs that are readily separable. nih.gov This methodology allows for the accurate determination of the enantiomeric purity of amino acids and peptides. nih.govyakhak.org

Contribution to Flavor and Aroma Compound Research

This compound, and the metabolic pathways leading to its formation, are integral to the development of the characteristic flavors and aromas of fermented foods and beverages, such as wine and beer. researchgate.netmdpi.com

During fermentation, yeast metabolizes amino acids from the grape must or wort to produce a variety of flavor-active compounds. mdpi.commdpi.com L-isoleucine is a key precursor in one of these pathways, known as the Ehrlich pathway. mdpi.comresearchgate.net

Table 2: Flavor Compounds Originating from L-Isoleucine Metabolism in Fermentation

| Precursor | Intermediate Compound | Final Flavor Compound | Aroma Description |

|---|---|---|---|

| L-Isoleucine | 2-keto-3-methylvalerate | 2-Methyl-1-butanol (Higher Alcohol) | Alcoholic, vinous |

| L-Isoleucine | 2-keto-3-methylvalerate | Isoamyl acetate (B1210297) (Acetate Ester) | Banana, fruity mdpi.com |

| L-Isoleucine | Acyl-CoA derivatives | This compound (Ethyl Ester) | Fruity, wine-like |

Research into the biosynthesis of flavor esters in yeast (Saccharomyces cerevisiae) has identified the key enzymatic steps and regulatory factors. The formation of ethyl esters from L-isoleucine-derived precursors is a complex process. nih.govproquest.com

The synthesis of medium-chain fatty acids (MCFAs) by the fatty acid synthase (FAS) complex provides the necessary acyl-CoA precursors. nih.govproquest.com These acyl-CoAs, along with the abundant ethanol from fermentation, serve as substrates for a class of enzymes known as acyl-CoA:ethanol O-acyltransferases (AEATases). nih.gov Two key enzymes identified in yeast are Eeb1 and Eht1, which catalyze the formation of ethyl esters. nih.gov Studies have shown that the availability of the fatty acid precursor, rather than the expression level of the ester-synthesizing enzymes, is often the rate-limiting factor in ethyl ester production. nih.gov Therefore, the metabolic flux through pathways like the Ehrlich pathway, which converts L-isoleucine into precursors for these acyl-CoA molecules, is critical in determining the final concentration of flavor-active ethyl esters. nih.gov Understanding these mechanisms allows for better control over flavor profiles in fermented beverages through the selection of yeast strains and optimization of fermentation conditions. nih.govresearchgate.net

Surface Adsorption and Self-Assembly Studies

This compound belongs to a class of molecules known as amphiphilic amino acid derivatives. rsc.orgresearchgate.net These molecules possess both a hydrophilic (water-loving) polar head group (the amino acid residue) and a hydrophobic (water-fearing) nonpolar tail (the ethyl ester and the isobutyl side chain). mit.edunih.gov This dual nature drives their behavior at interfaces and in solution, leading to surface adsorption and self-assembly into ordered nanostructures. nih.govmdpi.com

The self-assembly process is governed by a delicate balance of non-covalent interactions, including hydrogen bonding between the amino acid head groups, hydrophobic interactions that sequester the alkyl tails away from water, and van der Waals forces. nih.govresearchgate.net In aqueous solutions, once a certain concentration (the critical aggregation concentration) is reached, these molecules can spontaneously organize into structures such as micelles, vesicles, or nanotubes. mit.edunih.gov

The adsorption of amino acids and their derivatives onto surfaces is also an area of significant interest for applications in nanotechnology and biomaterials. researchgate.netrsc.org Molecules like this compound can form self-assembled monolayers on various substrates. The nature of this adsorption depends on the interactions between the molecule and the surface. For instance, on a metal surface like gold, the amino and carboxyl groups can interact strongly with the substrate, influencing the orientation and packing of the molecules in the assembled layer. rsc.org These organized structures have potential applications in creating biocompatible surfaces, sensors, and platforms for chiral separations. rsc.orgresearchgate.net

Investigation of this compound Adsorption Mechanisms on Metallic Surfaces (e.g., Au(111))

The adsorption of this compound on metallic surfaces, particularly Au(111), has been investigated using advanced surface science techniques such as Electrochemical Scanning Tunneling Microscopy (EC-STM). researchgate.net These studies provide insights into the molecule-surface interactions and the self-assembly behavior of this compound under in situ conditions.

When introduced to a Au(111) surface in a 0.55 mM solution, this compound demonstrates a significant interaction with the underlying gold substrate. researchgate.net A key observation is the formation of molecular islands on the gold surface. This phenomenon is attributed to the amino acids trapping diffusing gold adatoms. researchgate.net EC-STM imaging reveals the distribution and characteristics of these islands.

The formation of these islands indicates a considerable interaction between the this compound molecules and the Au(111) surface. The average height of the islands formed by this compound has been measured to be approximately 0.30 ± 0.01 nm. researchgate.net This is slightly greater than the height of a single gold step, which is about 0.25 nm. researchgate.net

The size distribution of the islands provides further information about the assembly process. For this compound, a specific distribution of island sizes is observed, which can be compared to that of other amino acids to understand the influence of the molecular structure on the assembly. researchgate.net

The following table summarizes the key observational data from the EC-STM investigation of this compound on Au(111).

Table 1: EC-STM Observational Data for this compound on Au(111)

| Parameter | Value |

|---|---|

| Concentration of this compound Solution | 0.55 mM |

| Substrate | Au(111) |

| Primary Observation | Formation of molecular islands |

| Island Formation Mechanism | Trapping of diffusing gold adatoms by amino acid molecules |

| Average Island Height | 0.30 ± 0.01 nm |

Impact of Esterification on Molecular Adsorption and Surface Interactions

The esterification of L-isoleucine to form this compound has a notable impact on its molecular adsorption and surface interactions with metallic substrates like Au(111). By converting the carboxylic acid group to an ethyl ester group, the molecule's polarity and its potential modes of interaction with the surface are altered.

The investigation of N-BOC-L-Isoleucine, another modified form of L-isoleucine, also shows island formation on Au(111), suggesting that modifications to the amino acid structure significantly influence the resulting surface assemblies. researchgate.net The comparison between different amino acids has shown that an increase in the molecular footprint tends to result in an increase in the area of the formed islands. researchgate.net Esterification with an ethyl group increases the molecular footprint of L-isoleucine, which would be expected to influence the dimensions of the resulting molecular islands on the surface.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-Isoleucine |

Computational and Theoretical Studies of L Isoleucine Ethyl Ester

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Vibrational Modes

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. rsc.org It is a widely used and precise ab initio technique for determining the vibrational frequencies of organic compounds. arxiv.org By calculating the electron density, DFT can determine the ground-state energy, optimized geometry, and other electronic properties of L-Isoleucine ethyl ester. materialssquare.com

Theoretical investigations using DFT, often employing methods like B3LYP with basis sets such as 6-31++G*, can model the molecule in different environments, such as in isolation (gas phase) or in solution, often by including explicit solvent molecules in the calculation cluster. researchgate.net These calculations yield important electronic parameters.

Table 1: Theoretical Electronic Properties of this compound (Illustrative)

| Property | Description | Predicted Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 7.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.5 D |

Note: These values are illustrative and would be determined by specific DFT calculations.

Furthermore, DFT is exceptionally effective for calculating vibrational spectra. arxiv.org By computing the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. materialssquare.comresearchgate.net The analysis of these calculated vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C=O of the ester, the N-H of the amine, and the various C-H bonds in the ethyl and isobutyl groups. arxiv.orgresearchgate.net This theoretical assignment is crucial for interpreting experimental spectroscopic data.

Molecular Docking and Simulation Studies of Substrate-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or enzyme). mdpi.com It is a valuable tool for understanding the interactions that govern substrate specificity and catalysis. scholaris.ca

In a typical docking study, the three-dimensional structure of the target enzyme is used as a receptor. This compound is then computationally "docked" into the active site of the enzyme. Scoring functions are used to estimate the binding affinity, ranking different binding poses based on factors like intermolecular forces, desolvation, and conformational strain. researchgate.net

These simulations can reveal key interactions between the this compound and the amino acid residues in the enzyme's active site. nih.gov For instance, studies on similar amino acid derivatives have highlighted the importance of hydrophobic interactions with the side chain and hydrogen bonding involving the amine and ester groups. researchgate.netnih.gov

Table 2: Illustrative Enzyme-Substrate Interactions for this compound from a Docking Study

| Interacting Residue (Enzyme) | Type of Interaction | Functional Group (this compound) |

|---|---|---|

| Aspartic Acid | Hydrogen Bond (Acceptor) | Amine (-NH2) |

| Serine | Hydrogen Bond (Donor/Acceptor) | Ester Carbonyl (C=O) |

| Valine | Hydrophobic (van der Waals) | Isobutyl Side Chain |

Molecular dynamics (MD) simulations can further refine these findings by modeling the dynamic behavior of the enzyme-substrate complex over time, providing insights into the stability of the binding pose and potential conformational changes that occur upon binding. mdpi.com

Conformational Analysis and Stereochemical Prediction Models

This compound possesses multiple rotatable bonds and two chiral centers, leading to a complex conformational landscape. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. The side chain of L-isoleucine, for example, can adopt different rotameric states, such as gauche and trans forms around the Cα-Cβ bond. nih.gov